7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
描述
7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with a unique structure that combines several functional groups
属性
IUPAC Name |
7-(morpholine-4-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-21(25-8-11-29-12-9-25)18-14-24(13-17-7-4-10-30-17)15-19-20(18)23-26(22(19)28)16-5-2-1-3-6-16/h1-3,5-6,14-15,17H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWKGWZELGIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Morpholine-4-carbonyl Group: This step typically involves the reaction of the pyrazolo[4,3-c]pyridine intermediate with morpholine-4-carbonyl chloride in the presence of a base to form the desired product.
Addition of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the intermediate compound with tetrahydrofuran-2-ylmethyl bromide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and morpholine-4-carbonyl groups, to form new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[4,3-c]pyridine Core : This includes the cyclization of precursors under controlled conditions, often employing catalysts.
- Introduction of the Morpholine-4-carbonyl Group : Achieved through the reaction with morpholine-4-carbonyl chloride in the presence of a base.
- Addition of the Tetrahydrofuran-2-ylmethyl Group : Involves alkylation with tetrahydrofuran-2-ylmethyl bromide.
The resulting compound features a unique structure that allows for various chemical reactions such as oxidation, reduction, and substitution at different functional groups .
Scientific Research Applications
The compound has several significant applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, enabling exploration of new chemical reactions and pathways .
Biology
- Biological Interactions : Research indicates potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural properties allow it to bind to specific molecular targets, potentially modulating their activity .
Medicine
- Therapeutic Properties : The compound is being investigated for its ability to influence various biological pathways. Studies suggest it may have implications in drug development for diseases linked to enzyme activity modulation .
Industry
- Material Development : There are industrial applications in developing new materials and catalysts based on this compound’s unique properties .
Case Studies and Research Findings
Several studies have highlighted the compound's relevance in drug discovery and development:
- Inhibitory Activity : Research has shown that derivatives of pyrazolo[4,3-c]pyridine can exhibit selective inhibition against various enzymes, including kinases involved in cancer progression .
- Chirality in Drug Design : Investigations into chirality have revealed that modifications at specific positions can enhance druggability and efficacy against target proteins .
- Bioisosteric Modifications : The compound's structure allows for bioisosteric modifications that can improve solubility and metabolic stability while retaining biological activity .
作用机制
The mechanism of action of 7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:
- 7-(morpholine-4-carbonyl)-2-phenyl-5-methyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(morpholine-4-carbonyl)-2-phenyl-5-(2-hydroxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
The uniqueness of 7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS Number: 921507-29-1) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 408.4 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4 |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 921507-29-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of ACK1 (activated Cdc42-associated kinase 1), which plays a crucial role in cancer cell signaling and proliferation.
Inhibition Studies
Research indicates that 7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one demonstrates potent inhibitory effects on ACK1 activity. In vitro assays have shown that the compound can effectively reduce phosphorylation levels of key substrates involved in tumorigenesis, particularly AKT and AR (androgen receptor) pathways .
Case Studies
- Pancreatic Cancer : A study highlighted the efficacy of this compound in inhibiting ACK1-dependent phosphorylation in pancreatic cancer cells, suggesting its potential as a therapeutic agent against aggressive cancer types .
- Inflammatory Pathways : Another investigation focused on the compound's ability to modulate inflammatory responses by inhibiting TBK1 (TANK-binding kinase 1), which could have implications for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed that specific substituents at the 5-position of the pyrazolo core are critical for enhancing biological activity. For instance, modifications leading to increased hydrophilicity have been associated with improved solubility and bioavailability, which are essential for therapeutic efficacy .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that the compound exhibits moderate metabolic stability in liver microsomes, with approximately 60–90% remaining after incubation periods. This stability suggests a favorable profile for further development into clinical candidates .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, pyrazolo-pyrimidine scaffolds (e.g., , compound 10c) are synthesized by refluxing precursors in pyridine, followed by isolation via neutralization and recrystallization. Key steps include:
- Coupling morpholine-4-carbonyl and tetrahydrofuran-methyl substituents using nucleophilic acyl substitution or amidation.
- Cyclization under controlled pH and temperature to form the pyrazolo[4,3-c]pyridine core.
- Purification via column chromatography or recrystallization (e.g., ethanol or dioxane) to achieve >95% purity .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks for morpholine (δ ~3.6–3.8 ppm for N–CH2), tetrahydrofuran-methyl (δ ~1.5–2.5 ppm for CH2), and aromatic protons (δ ~7.2–7.8 ppm for phenyl) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Verify C, H, N content (e.g., deviations <0.4% from theoretical values) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., morpholine or tetrahydrofuran derivatives) and byproducts from incomplete cyclization. Strategies:
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry (e.g., 1.2 equivalents of morpholine carbonyl chloride to ensure complete substitution).
- Use scavenger resins or aqueous workup to remove polar impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data between experimental and computational predictions?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Approaches include:
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data.
- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the morpholine group).
- Deuterated Solvent Trials : Test solvent-induced shifts (e.g., DMSO vs. CDCl3) to validate assignments .
Q. What strategies are effective for improving the solubility and stability of this compound in biological assays?
- Methodological Answer : The compound’s solubility can be enhanced via:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrofuran-methyl moiety.
- Lyophilization : Formulate as a stable lyophilized powder for long-term storage .
Q. How do substituents on the pyrazolo-pyridine core influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- The morpholine-4-carbonyl group enhances target binding (e.g., kinase or phosphodiesterase inhibition via H-bonding).
- The tetrahydrofuran-methyl substituent modulates lipophilicity (logP) and bioavailability.
- Phenyl groups at position 2 contribute to π-π stacking with aromatic residues in enzyme active sites .
Q. What are the best practices for analyzing enantiomeric purity when chiral centers are present?
- Methodological Answer : For chiral tetrahydrofuran or morpholine derivatives:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients.
- Polarimetry : Compare observed optical rotation with literature values for enantiopure standards.
- X-ray Crystallography : Resolve absolute configuration (e.g., ’s single-crystal methods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
